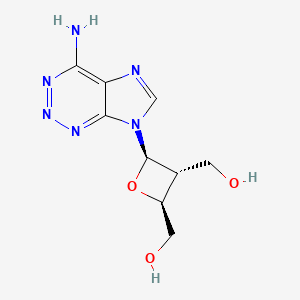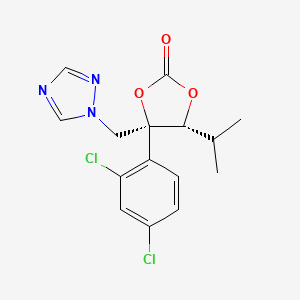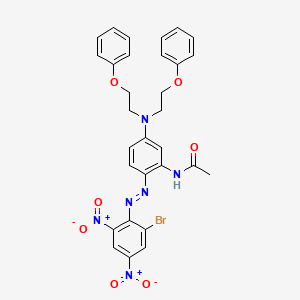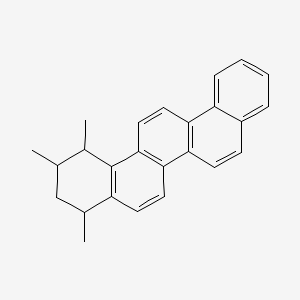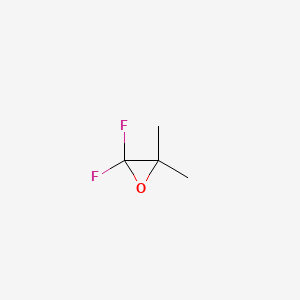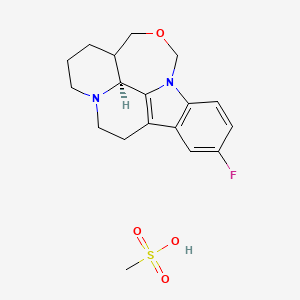
(3alpha)-(1)-10-Fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate is a synthetic compound that belongs to the class of fluorinated alkaloids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate typically involves multiple steps, including:
Fluorination: Introduction of the fluorine atom at the 10th position using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: Formation of the oxaeburnamenine core through intramolecular cyclization reactions.
Sulfonation: Addition of the monomethanesulfonate group using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may involve optimization of these synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
(3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine
- (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine sulfate
- (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine hydrochloride
Uniqueness
The monomethanesulfonate group in (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate may confer unique properties such as increased solubility or altered biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
94292-00-9 |
|---|---|
Molekularformel |
C18H23FN2O4S |
Molekulargewicht |
382.5 g/mol |
IUPAC-Name |
(20S)-5-fluoro-17-oxa-1,11-diazapentacyclo[9.7.2.02,7.08,19.015,20]icosa-2(7),3,5,8(19)-tetraene;methanesulfonic acid |
InChI |
InChI=1S/C17H19FN2O.CH4O3S/c18-12-3-4-15-14(8-12)13-5-7-19-6-1-2-11-9-21-10-20(15)17(13)16(11)19;1-5(2,3)4/h3-4,8,11,16H,1-2,5-7,9-10H2;1H3,(H,2,3,4)/t11?,16-;/m0./s1 |
InChI-Schlüssel |
FSIXYXUTJPJDKE-DHYDJSQFSA-N |
Isomerische SMILES |
CS(=O)(=O)O.C1CC2COCN3C4=C(C=C(C=C4)F)C5=C3[C@H]2N(C1)CC5 |
Kanonische SMILES |
CS(=O)(=O)O.C1CC2COCN3C4=C(C=C(C=C4)F)C5=C3C2N(C1)CC5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


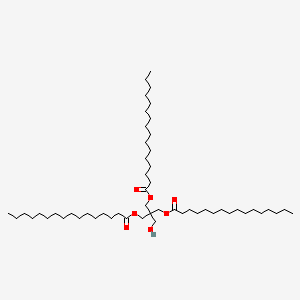
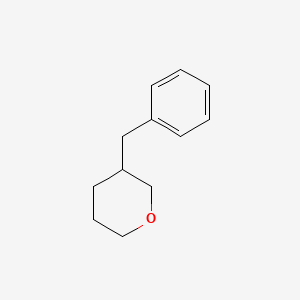


![1-Methyl-4-piperidinyl 2-[[7-(trifluoromethyl)quinolin-4-YL]amino]benzoate](/img/structure/B15181452.png)
![calcium;(2R,3S,4R,5R)-6-[2-[di(propan-2-yl)amino]acetyl]oxy-2,3,4,5-tetrahydroxyhexanoate](/img/structure/B15181455.png)
![(E)-but-2-enedioic acid;2-(dimethylamino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B15181463.png)

